Encaleret

Catalog No.
S527111
CAS No.
787583-71-5
M.F
C29H33ClFNO4
M. Wt
514.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Encaleret

CAS Number

787583-71-5

Product Name

Encaleret

IUPAC Name

4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid

Molecular Formula

C29H33ClFNO4

Molecular Weight

514.0 g/mol

InChI

InChI=1S/C29H33ClFNO4/c1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20/h5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35)/t19-,22-/m1/s1

InChI Key

UNFHDRVFEQPUEL-DENIHFKCSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

JIT-305; JIT305; JIT 305; Encaleret

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O

Description

The exact mass of the compound Encaleret is 513.2082 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Encaleret is a novel small molecule developed for the treatment of Autosomal Dominant Hypocalcemia Type 1 (ADH1), a rare genetic disorder characterized by low blood calcium levels due to gain-of-function mutations in the calcium-sensing receptor (CaSR) gene. This investigational drug functions as an orally administered antagonist of the CaSR, effectively modulating its sensitivity to extracellular calcium levels. By targeting the underlying genetic cause of ADH1, encaleret aims to restore normal mineral homeostasis, thereby alleviating symptoms associated with this condition, such as muscle cramps and seizures .

Typical of small molecules. These include:

  • Oxidation: Potential reactions involving the oxidation of functional groups.
  • Hydrolysis: Reactions with water that may lead to the breakdown of certain chemical bonds.
  • Complexation: Interactions with metal ions or other ligands, which may influence its pharmacological activity .

These reactions are crucial for understanding its metabolic pathways and potential interactions within biological systems.

The primary biological activity of encaleret lies in its ability to antagonize the CaSR. This action leads to:

  • Increased Parathyroid Hormone Levels: Encaleret administration has been shown to normalize parathyroid hormone levels in patients with ADH1, which is essential for maintaining calcium homeostasis .
  • Normalization of Calcium Levels: Clinical trials have demonstrated that encaleret effectively restores both blood and urine calcium levels to normal ranges within days of administration .
  • Safety Profile: The drug has exhibited a favorable safety profile, with no serious adverse events reported during clinical trials, although mild transient hypophosphatemia and hypercalcemia were noted .

The synthesis of encaleret involves several steps typical for small molecule pharmaceuticals. While specific proprietary methods may not be publicly disclosed, general approaches include:

  • Chemical Synthesis: Utilizing organic synthesis techniques to construct the molecular framework.
  • Purification: Employing chromatography techniques to isolate and purify the final product.
  • Characterization: Using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm the structure and purity of encaleret .

Encaleret is primarily being developed for:

  • Treatment of Autosomal Dominant Hypocalcemia Type 1: It represents a potential therapeutic option for patients suffering from this genetic disorder, aiming to correct calcium imbalances without the risks associated with conventional treatments like calcium and vitamin D supplements .
  • Research Tool: As a CaSR antagonist, encaleret may also serve as a valuable tool in research settings to study calcium signaling pathways and related disorders .

Interaction studies involving encaleret focus on its pharmacokinetics and pharmacodynamics:

  • Drug Interactions: Ongoing studies are assessing how encaleret interacts with other medications commonly used in managing calcium disorders.
  • Biomarker Studies: Investigations are underway to identify biomarkers that predict patient responses to encaleret treatment, enhancing personalized medicine approaches .

These studies are critical for understanding how encaleret can be integrated into broader treatment regimens.

Similar Compounds: Comparison

Encaleret shares similarities with several other compounds targeting calcium homeostasis but is unique in its specific action as a CaSR antagonist. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
CinacalcetCaSR agonistUsed primarily for secondary hyperparathyroidism
EtelcalcetideCaSR agonistAdministered via injection; used in chronic kidney disease
Vitamin D analogsEnhances intestinal calcium absorptionBroad use in various hypocalcemic conditions

Encaleret's distinct mechanism as an antagonist allows it to address conditions like ADH1 specifically, where increased sensitivity of the CaSR leads to hypocalcemia, differentiating it from agonists that enhance receptor activity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

513.2082144 g/mol

Monoisotopic Mass

513.2082144 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EF8081AQ6G

Wikipedia

Encaleret

Dates

Modify: 2024-02-18

Explore Compound Types